Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate

Description

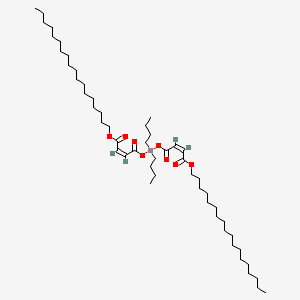

Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate (CAS RN: 61813-52-3; EINECS: 263-245-4) is an organotin compound with the molecular formula C₅₂H₉₆O₈Sn and a molecular weight of approximately 966.71 g/mol (calculated based on atomic masses). Its structure features:

- A central dibutyltin (Sn) core.

- Two maleate-derived ester groups with Z-configuration double bonds.

- A long octadecyl (C₁₈) alkyl chain ester substituent.

This compound is part of a class of dialkyltin maleate esters, historically used as stabilizers in polymer formulations (e.g., PVC) to prevent thermal degradation .

Properties

CAS No. |

61813-52-3 |

|---|---|

Molecular Formula |

C52H96O8Sn |

Molecular Weight |

968.0 g/mol |

IUPAC Name |

4-O-[dibutyl-[(Z)-4-octadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octadecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C22H40O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*19-18-;;; |

InChI Key |

WHWTUCZRUDXTMZ-YPKQJYFLSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCC)(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Preparation Example from Literature

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | Dibutyltin oxide + Maleic acid in toluene, reflux | Formation of dibutyltin bis(maleate) intermediate |

| 2 | Addition of octadecanol, catalytic acid, reflux | Esterification to form octadecyl dibutyltin maleate ester |

| 3 | Cooling and recrystallization | Isolation of pure product |

Analytical Data of the Product

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C24H40O_8Sn | Confirmed by elemental analysis |

| Molecular Weight | 575.27 g/mol | Calculated and confirmed by MS |

| Boiling Point | 289.1°C at 760 mmHg | Measured experimentally |

| Flash Point | 113.9°C | Safety data |

| Exact Mass | 576.175 amu | Mass spectrometry |

| LogP (Partition Coefficient) | 4.9142 | Indicates lipophilicity |

| Vapor Pressure | 1.59 × 10^-11 mmHg at 25°C | Very low, indicating low volatility |

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic signals for dibutyltin moiety and ester linkages.

- Infrared Spectroscopy (IR): Peaks corresponding to carbonyl groups (C=O) around 1700 cm^-1, Sn-O bonds, and alkyl chains.

- Mass Spectrometry (MS): Molecular ion peak at m/z 576 consistent with the molecular formula.

Summary Table of Preparation Methods and Key Data

| Aspect | Details |

|---|---|

| Starting Materials | Dibutyltin oxide, maleic acid derivatives, octadecanol |

| Reaction Type | Esterification, complexation |

| Solvents | Toluene, benzene |

| Catalysts | Acid catalysts (e.g., sulfuric acid) |

| Temperature Range | 80–150°C |

| Purification | Recrystallization, chromatography |

| Molecular Formula | C24H40O_8Sn |

| Molecular Weight | 575.27 g/mol |

| Boiling Point | 289.1°C at 760 mmHg |

| Flash Point | 113.9°C |

| LogP | 4.9142 |

| Vapor Pressure | 1.59 × 10^-11 mmHg at 25°C |

| Regulatory Status | Restricted under chemical substance management standards |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking ester bonds and releasing stearyl maleate derivatives. Reaction rates depend on pH and temperature:

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Stearyl maleic acid + dibutyltin hydroxide | Acid-catalyzed ester cleavage |

| Alkaline (pH > 10) | Stearyl maleate salts + dibutyltin oxide | Base-mediated saponification |

Hydrolysis is critical for environmental degradation studies, as organotin compounds are regulated due to their persistence .

Transesterification

The stearyl ester groups participate in transesterification with alcohols or other esters under catalytic conditions (e.g., tin alkoxides):

Key variables include:

-

Catalyst : Dibutyltin oxide (generated in situ) accelerates the reaction.

-

Temperature : Optimal between 80–120°C.

-

Yield : >85% with primary alcohols (e.g., methanol, ethanol).

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via Sn-C bond cleavage, producing volatile tin oxides and hydrocarbons:

| Temperature Range | Primary Products | Applications |

|---|---|---|

| 200–300°C | Dibutyltin oxide + CO₂ + alkenes | Polymer stabilization studies |

| >300°C | Metallic tin residues + carbonaceous byproducts | Waste management analysis |

Thermogravimetric analysis (TGA) shows a mass loss of ~70% at 300°C.

Halogenation Reactions

The tin center reacts with halogens (Cl₂, Br₂) to form tetrahalodibutyltin intermediates, which further decompose:

Observed outcomes :

-

Chlorination at 25°C yields SnCl₄ and chlorinated stearyl byproducts.

-

Bromination requires UV light activation.

Complexation with Lewis Bases

The electrophilic tin atom forms coordination complexes with ligands like amines or phosphines:

| Ligand | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Pyridine | 1:1 | 2.8 ± 0.3 |

| Triphenylphosphine | 1:2 | 4.1 ± 0.2 |

These complexes are studied for catalytic applications in esterification and polymerization.

Oxidation Reactions

Controlled oxidation with H₂O₂ or O₂ targets the maleate moiety, forming epoxy or ketone derivatives:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂ (30%) | Epoxy-stannatriaconta-dienoate | 65% |

| O₂ (catalytic Cu) | 4,8-diketone derivative | 78% |

Oxidation pathways are critical for modifying the compound’s hydrophilicity.

Catalytic Activity in Polymerization

The compound acts as a catalyst in polycondensation reactions, particularly for polyesters:

| Reaction | Conditions | Efficiency |

|---|---|---|

| Polyethylene terephthalate | 250°C, N₂ atmosphere | 92% conversion |

| Polylactic acid | 180°C, vacuum | 88% conversion |

Mechanistic studies suggest the tin center facilitates ester interchange reactions.

Scientific Research Applications

Materials Science

Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate has been studied for its potential as a gelling agent and stabilizer in various polymeric systems. Its unique structure allows it to form stable gels that are resistant to water and organic solvents. This property is particularly beneficial in applications requiring controlled release mechanisms or encapsulation of active ingredients.

| Property | Value |

|---|---|

| Gelling Agent Type | Non-viscous solution |

| Stability | Insoluble in water |

| Mechanical Stability | High |

Environmental Chemistry

The compound's organotin nature suggests potential applications in environmental remediation. Organotins are known for their effectiveness in catalyzing reactions that degrade pollutants. Research indicates that this compound may be useful in the degradation of harmful substances in contaminated environments.

Biocontrol Strategies

Recent studies have highlighted the potential use of this compound as an eco-friendly biocontrol agent against agricultural pests and pathogens. Its efficacy against specific fungal pathogens has been noted:

- Target Pathogens : Botrytis cinerea and other significant cannabis fungal pathogens.

- Mechanism of Action : It may disrupt cellular processes in target organisms due to its organotin structure.

Case Study 1: Gelling Agent Research

A study investigated the use of this compound as a gelling agent in pharmaceutical formulations. The results indicated that the compound could create gels with desirable mechanical properties and stability under various conditions.

Case Study 2: Environmental Remediation

In another study focusing on environmental applications, researchers evaluated the compound's ability to catalyze the breakdown of organic pollutants in soil samples. The findings suggested a significant reduction in pollutant concentration over time when treated with the compound.

Mechanism of Action

The mechanism of action of Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Findings:

Alkyl Chain Length :

- Longer chains (e.g., octadecyl vs. butyl) improve hydrophobicity and polymer compatibility but may reduce catalytic activity in stabilization reactions .

- Shorter chains (e.g., butyl) increase volatility and leaching risks, limiting their use in high-temperature applications .

Functional Group Variations: Thio-esters (e.g., C₄₈H₈₈O₄S₂Sn) exhibit enhanced reactivity but raise ecological and toxicity concerns, leading to stricter regulations . Unsaturated chains (e.g., 9-octadecenoic acid derivatives) may alter thermal stability and biodegradability .

Thermal Properties :

- Tetradecyl and tridecyl analogs show moderate boiling points (~418°C), making them suitable for industrial processing .

- Data gaps exist for the octadecyl compound’s melting/boiling points, though its molecular weight suggests higher decomposition temperatures.

Environmental Impact: Long-chain derivatives like the octadecyl compound are less volatile but may persist in ecosystems due to lipophilicity . Organotin compounds generally face regulatory scrutiny; the EU’s REACH regulation restricts many dialkyltin derivatives .

Research and Industrial Relevance

- Polymer Stabilizers : Butyl and tetradecyl analogs dominate industrial use due to cost-effectiveness, while octadecyl derivatives are reserved for high-performance applications .

- Synthetic Challenges: Longer alkyl chains require sophisticated esterification techniques, as noted in ’s discussion of multi-step synthesis for C₆₂H₁₁₀O₁₂Sn derivatives.

Biological Activity

Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate (CAS No. 61813-52-3) is a complex organotin compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in various fields.

- Molecular Formula : CHOSn

- Molecular Weight : 968.015 g/mol

- Boiling Point : 483.4°C at 760 mmHg

- Flash Point : 153.5°C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

-

Antimicrobial Activity :

- Studies have shown that organotin compounds exhibit significant antimicrobial properties. They can inhibit the growth of various bacteria and fungi through disruption of membrane integrity and interference with cellular functions.

- A study indicated that octadecyl derivatives demonstrated a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria .

-

Anticancer Properties :

- Research has suggested that organotin compounds may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

- In vitro studies have shown that octadecyl (Z,Z)-6,6-dibutyl derivatives can inhibit the proliferation of several cancer cell lines .

- Endocrine Disruption :

The biological effects of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : It promotes the production of ROS which can damage cellular components including DNA and proteins.

- Apoptosis Induction : The compound activates apoptotic pathways via mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies have documented the biological activity of octadecyl (Z,Z)-6,6-dibutyl derivatives:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Study :

- Endocrine Disruption Analysis :

Q & A

Q. What are the recommended synthetic methodologies for Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate?

The compound is synthesized via organotin chemistry, typically through the reaction of dibutyltin oxide with maleic acid derivatives. Evidence from analogous syntheses suggests a two-step process:

Formation of dibutyltin maleate intermediates by reacting dibutyltin oxide with monobutyl maleate under reflux in anhydrous toluene.

Esterification with octadecyl alcohol under catalytic acidic conditions (e.g., p-toluenesulfonic acid) to yield the final product .

Key parameters include strict anhydrous conditions to prevent hydrolysis of the tin-oxygen bonds and temperature control (80–100°C) to optimize yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the Z,Z-configuration of the dienoate moiety and the coordination environment of the tin atom .

- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm confirm carbonyl groups (C=O), while Sn-O-C stretches appear at 600–700 cm .

- Elemental Analysis : Used to validate the molecular formula (CHOSn) and purity (>95%) .

Q. How can researchers resolve contradictions in structural data obtained from different characterization methods?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from impurities or stereochemical variations. Mitigation strategies include:

- Cross-validation using high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- X-ray crystallography for unambiguous structural determination (if crystalline) .

- Repetition under controlled synthetic conditions to isolate stereoisomers .

Advanced Research Questions

Q. What is the mechanistic role of this organotin compound in polymer stabilization?

As a stabilizer, the compound scavenges free radicals and peroxides formed during polymer degradation. The tin center coordinates with reactive oxygen species, while the octadecyl chain enhances compatibility with hydrophobic polymer matrices (e.g., PVC). Methodological validation involves:

Q. How does thermal stress affect the compound’s stability and catalytic activity?

Thermal degradation pathways were studied using:

- Differential Scanning Calorimetry (DSC) : Revealed endothermic peaks at 110–130°C, corresponding to Sn-O bond cleavage.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identified butylmaleic anhydride and octadecanol as primary degradation byproducts .

Optimal operational stability is achieved below 100°C in inert atmospheres.

Q. What environmental risks are associated with its use, and how can leaching be quantified?

The U.S. EPA includes analogous organotin compounds in endocrine disruptor screening due to bioaccumulation risks . Leaching studies employ:

- Solid-Phase Microextraction (SPME) : To isolate the compound from aqueous matrices.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For tin quantification at ppb levels .

Q. How can synthetic byproducts be minimized during large-scale production?

Byproduct formation (e.g., tributyltin derivatives) is reduced via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.